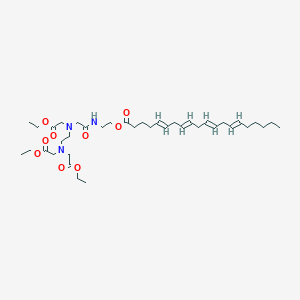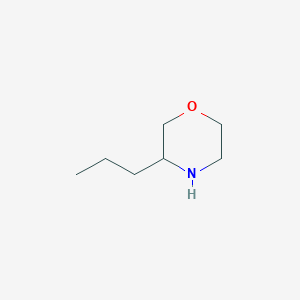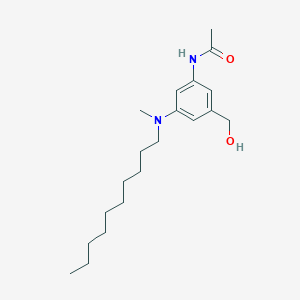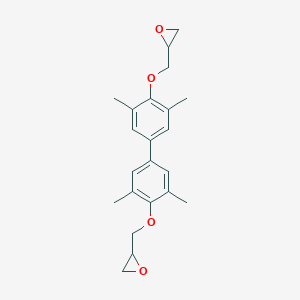
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl
Overview
Description
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl is a type of epoxy resin with a biphenyl structure. It has excellent heat resistance and mechanical properties, high epoxy value, and low total chlorine content . It is widely used in various profiles, coatings, adhesives, and composite resin matrix, especially in electronic packaging materials . It has also been studied for its potential as an anti-cancer drug due to its ability to inhibit the growth of certain types of cancer cells .
Molecular Structure Analysis
The molecular formula of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl is C22H26O4 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl include a density of 1.149, a melting point of 105°C, a boiling point of 473°C, and a flash point of 132°C . It also has a molar mass of 354.44 .Scientific Research Applications
Thermal and Dielectric Properties Analysis
This compound has been used in the study of thermal and dielectric properties of rigid-rod bifunctional epoxy resin . The study used differential scanning calorimeter (DSC), thermogravimetric analyzer (TGA), dynamic mechanical analyzer (DMA), thermal mechanical analyzer (TMA), and dielectric analyzer (DEA) to analyze the properties .
Use in Liquid Crystalline Epoxy Resins (LCERs)
LCERs have received significant attention due to their diverse applications. Tetramethylbiphenyl diglycidyl ether is one of the monomers used in the synthesis of LCERs . These resins are generally formed upon curing of low molecular weight, rigid rod epoxy monomers with amines or anhydrides .
Microelectronics Packaging Materials
LCERs, including those synthesized using Tetramethylbiphenyl diglycidyl ether, have been used as microelectronics packaging materials . These materials provide excellent thermal and mechanical properties, making them suitable for this application .
Optical Wave Guides
The unique properties of LCERs make them suitable for use in optical wave guides . The rigid-rod structure of Tetramethylbiphenyl diglycidyl ether contributes to these properties .
Adhesives
LCERs have also been used as adhesives . The strong bonding capability of Tetramethylbiphenyl diglycidyl ether makes it a valuable component in these applications .
Color Filters
LCERs, including those synthesized using Tetramethylbiphenyl diglycidyl ether, have been used in the production of color filters . The liquid crystalline nature of these resins contributes to their effectiveness in this application .
Structural Materials
The high mechanical strength of LCERs makes them suitable for use as structural materials . Tetramethylbiphenyl diglycidyl ether, with its rigid-rod structure, contributes to this strength .
Curing Agent Analysis
Tetramethylbiphenyl diglycidyl ether has been used in the analysis of the curing behaviors of epoxy resins . This involves studying the reactions of the epoxy resin when mixed with different curing agents .
Mechanism of Action
Target of Action
It is known to be a non-symmetrical epoxy compound .
Mode of Action
The compound, being an epoxy, is likely to interact with its targets through a process of crosslinking . This involves the formation of covalent bonds between the epoxy groups of the compound and the functional groups of its target molecules .
Biochemical Pathways
Given its epoxy nature, it may be involved in reactions that lead to the formation of complex structures, such as carbon nanotubes .
Result of Action
The compound has been shown to catalyze the formation of amines from aniline and ammonia at room temperature . This suggests that it may have a role in facilitating certain chemical reactions.
properties
IUPAC Name |
2-[[4-[3,5-dimethyl-4-(oxiran-2-ylmethoxy)phenyl]-2,6-dimethylphenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-13-5-17(6-14(2)21(13)25-11-19-9-23-19)18-7-15(3)22(16(4)8-18)26-12-20-10-24-20/h5-8,19-20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSLYNJTMYIRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)C)C3=CC(=C(C(=C3)C)OCC4CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888669 | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl | |
CAS RN |
85954-11-6, 89118-70-7 | |
| Record name | 4,4′-Bis(2,3-epoxypropoxy)-3,3′,5,5′-tetramethylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85954-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YX 4000H | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89118-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylbiphenyl diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085954116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[(3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diyl)bis(oxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-((3,3',5,5'-tetramethyl-(1,1'-biphenyl)-4,4'-diyl)-bis(oxymethylene))-bis-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-((3,3',5,5'-TETRAMETHYL-(1,1'-BIPHENYL)-4,4'-DIYL)-BIS(OXYMETHYLENE))-BIS-OXIRANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of incorporating TMBPDE on the thermal properties of UFUR coatings?
A1: The study demonstrated that incorporating TMBPDE into UFUR coatings led to a significant increase in glass transition temperature (Tg) []. This enhancement in Tg suggests improved thermal stability and higher temperature applications for the modified coatings. Additionally, thermogravimetric analysis revealed a rise in the thermodecomposition temperature with increasing TMBPDE concentrations, further supporting its role in enhancing the thermal resistance of the composite material [].
Q2: How does TMBPDE affect the mechanical properties of UFUR coatings?
A2: The research indicated that the addition of TMBPDE improved the toughness of the UFUR coatings. This improvement was observed through impact tests and confirmed by the morphological analysis of fracture surfaces using Scanning Electron Microscopy (SEM) []. The SEM images revealed changes in the fracture patterns, suggesting enhanced toughness and a shift from brittle to more ductile behavior in the modified coatings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



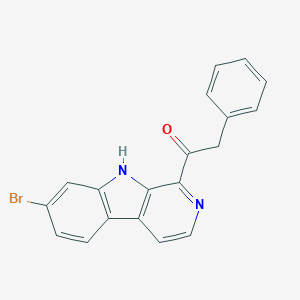
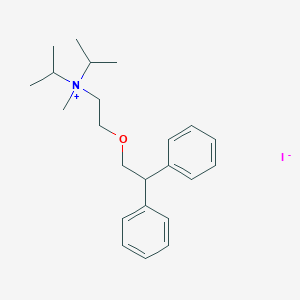
![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)
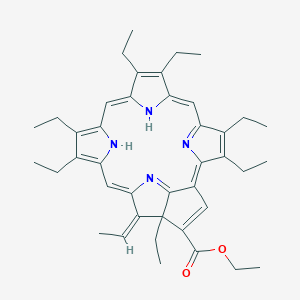
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)

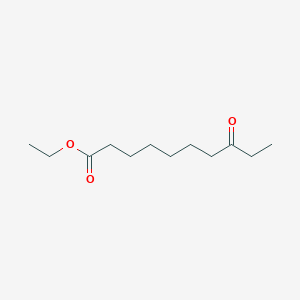
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)


